molecular formula C8H15ClN2 B1224170 1-Butyl-3-methylimidazolium chloride CAS No. 79917-90-1

1-Butyl-3-methylimidazolium chloride

Cat. No.: B1224170
CAS No.: 79917-90-1
M. Wt: 174.67 g/mol
InChI Key: FHDQNOXQSTVAIC-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make them suitable for various applications, including as solvents, electrolytes, and catalysts .

Mechanism of Action

Target of Action

The primary target of 1-Butyl-3-methylimidazolium chloride ([C4C1im]Cl) is cellulose . It plays a crucial role in the acid-catalyzed hydrolysis of 1,4-b-glucans in binary solvent mixtures .

Mode of Action

[C4C1im]Cl enhances the kinetics of acid-catalyzed hydrolysis of 1,4-b-glucans . It acts as more than just a solvent for cellulose . The presence of [C4C1im]Cl increases the Hammett acidity of the catalyst dissolved in the reaction medium . This compound also forms an organoaluminate molten salt when combined with aluminium chloride, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene .

Biochemical Pathways

The biochemical pathway affected by [C4C1im]Cl involves the hydrolysis of cellulose . The compound enhances the reactivity of cellulose in solution, enabling it to undergo hydrolysis at increased reaction rates .

Pharmacokinetics

It’s known that this compound shows high cellulose-dissolving ability .

Result of Action

The result of [C4C1im]Cl’s action is the enhanced hydrolysis of cellulose . This leads to increased reaction rates, even at temperatures as low as 100°C . The compound also acts as an acidic catalyst for the alkylation of isobutane with 2-butene .

Action Environment

The action of [C4C1im]Cl can be influenced by environmental factors. For instance, in anaerobic digestion, the presence of [C4C1im]Cl at environmentally relevant levels can affect the transformation of organic matter, cell viability, and the microbial community . The compound can inhibit methane yield and increase the biological transformation rates of butyrate, hydrogen, and acetate .

Biochemical Analysis

Biochemical Properties

1-Butyl-3-methylimidazolium chloride plays a crucial role in biochemical reactions, particularly in the dissolution and processing of cellulose. It interacts with cellulose through hydrogen bonding, where both the chloride anions and imidazolium cations of the compound form hydrogen bonds with the cellulose molecules . This interaction enhances the reactivity of cellulose, making it more accessible for enzymatic hydrolysis. Additionally, this compound has been shown to increase the Hammett acidity of catalysts in reaction media, further facilitating biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been demonstrated to influence cell signaling pathways and gene expression by altering the cellular environment. For instance, in anaerobic digestion processes, this compound can inhibit methane production and affect the biotransformation of butyrate, hydrogen, and acetate . These effects are attributed to the compound’s ability to disrupt extracellular polymeric substances and inactivate microbial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The chloride anions and imidazolium cations of the compound interact with cellulose oligomers via hydrogen bonds, breaking the intramolecular hydrogen bonds within the oligomers . This interaction enhances the dissolution of cellulose, making it more susceptible to enzymatic hydrolysis. Additionally, the compound increases the acidity of the reaction medium, which further accelerates the hydrolysis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but its long-term effects on cellular function have been observed in various studies. For example, the transient thermo-electromechanical responses of this compound in cellulose gels have been investigated, showing changes in shear storage modulus with temperature variations . These studies highlight the compound’s ability to maintain its activity over extended periods, although its effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher dosages, the compound can exhibit toxic effects, such as decreased fetal weight and increased malformations in developmental toxicity assessments . Additionally, the systemic bioavailability of the compound is high, with significant urinary excretion observed in rats and mice . These findings indicate that while this compound can be effective at lower dosages, caution is needed at higher concentrations to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the hydrolysis of cellulose. The compound enhances the kinetics of acid-catalyzed hydrolysis of 1,4-β-glucans by increasing the acidity of the reaction medium . This enhancement facilitates the breakdown of cellulose into simpler sugars, which can then be utilized in various metabolic processes. The compound’s interaction with enzymes and cofactors in these pathways further underscores its importance in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s chloride anions and imidazolium cations play a critical role in its localization and accumulation within cells . These interactions ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of this compound within cells is influenced by its ability to form hydrogen bonds with various biomolecules, facilitating its transport across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular components. The compound is known to localize within specific compartments or organelles, where it can influence cellular activities. For instance, its ability to disrupt hydrogen-bonding networks within cellulose suggests that it may localize in regions rich in polysaccharides . Additionally, the compound’s interactions with enzymes and other biomolecules can direct it to specific subcellular locations, where it can modulate biochemical processes.

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium chloride can be compared with other similar ionic liquids, such as:

These comparisons highlight the unique properties of this compound, such as its specific solubility and catalytic abilities, which make it suitable for a wide range of applications.

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15N2.ClH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDQNOXQSTVAIC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6031461
Record name 1-Butyl-3-methylimidazolium chloride
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Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow solid; [Merck Index] Colorless or yellowish solid with a solvent odor; [NTP] Light yellow hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Butylmethylimidazolium chloride
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CAS No.

79917-90-1
Record name 1-Butyl-3-methylimidazolium chloride
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Record name Butylmethylimidazolium chloride
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Record name 1-Butyl-3-methylimidazolium chloride
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Record name 3-butyl-1-methyl-1H-imidazol-3-ium chloride
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Record name 1-Butyl-3-methylimidazolium chloride
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Record name BUTYLMETHYLIMIDAZOLIUM CHLORIDE
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated with minor changes. 549 g of 1-chlorobutane and 487 g of 1-methylimidazole were added into a 2000 ml three-neck round-bottom flask. The reaction temperature was set from 75 to 80° C. After four hours, the milk-like solution transferred into homogenous solution. The reaction was continued for three days. Then, the product was washed with ethyl acetate five times. After that, it was dried in vacuum for three days.
Quantity
487 g
Type
reactant
Reaction Step One
Quantity
549 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Butyl-3-methylimidazolium chloride?

A1: The molecular formula of this compound is C8H15ClN2, and its molecular weight is 174.67 g/mol. []

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Infrared (IR) spectroscopy can identify functional groups and analyze hydrogen bonding interactions. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about the compound. [, , ]

Q3: How stable is this compound at elevated temperatures?

A3: Thermogravimetric analysis (TGA) reveals that [Bmim]Cl undergoes thermal decomposition rather than simple evaporation. [] This decomposition is observed in a single step within a specific temperature range. []

Q4: Does this compound interact with specific metals?

A4: Research indicates that [Bmim]Cl interacts with metal chlorides like zirconium tetrachloride and hafnium tetrachloride. [] These interactions lead to the formation of chlorometallate molten salts with varying anion compositions depending on the molar ratio of the metal chloride to [Bmim]Cl. []

Q5: Can this compound be used with polymers like Polyacrylonitrile (PAN)?

A5: [Bmim]Cl can dissolve PAN to form concentrated solutions. [] The rheological behavior of these solutions, characterized by shear-thinning properties, is influenced by factors such as temperature, concentration, and the molecular weight of PAN. []

Q6: What role does this compound play in cellulose processing?

A6: [Bmim]Cl acts as a solvent for cellulose, enabling its dissolution and subsequent regeneration. [, , , , , ] This property is valuable for producing regenerated cellulose materials with tailored characteristics. [, , , , , ] The addition of co-solvents like dimethyl sulfoxide (DMSO) can significantly reduce the viscosity of [Bmim]Cl-cellulose solutions, facilitating the production of materials like cellulose hollow fiber membranes. []

Q7: Can this compound be used for synthesizing specific compounds?

A7: [Bmim]Cl serves as a reaction medium for synthesizing high fatty acid esters of corn starch. [] It facilitates the reaction between starch and fatty acid methyl esters, leading to the formation of starch esters with varying degrees of substitution. []

Q8: What is the solubility behavior of this compound?

A8: [Bmim]Cl exhibits variable solubility depending on the solvent. While it is miscible with some polyethylene glycols (PEGs) with lower molecular weights, it forms biphasic liquid mixtures with PEGs of higher molecular weights. [] This biphasic behavior is influenced by temperature and the structural characteristics of both the IL and PEG. []

Q9: How does the presence of water affect this compound?

A9: Water significantly influences the structure and properties of [Bmim]Cl. [, , ] Spectroscopic studies indicate that water molecules disrupt the aggregation of [Bmim]Cl, leading to the formation of hydrated ion pairs. [, , ]

Q10: What are the environmental concerns associated with this compound?

A10: While [Bmim]Cl is considered a greener alternative to some traditional solvents, its toxicity and biodegradability remain a concern. [, ] Research shows that [Bmim]Cl can negatively impact soil microorganisms and alter soil physicochemical properties. []

Q11: How can this compound be degraded?

A11: Advanced oxidation processes, like the Fenton-like system (Fe(III)/H2O2), effectively degrade [Bmim]Cl. [] The degradation mechanism involves the formation of intermediate compounds like imidazolones, which further break down into smaller molecules. []

Q12: Are there alternatives to this compound for specific applications?

A12: Yes, alternative ionic liquids, such as 1-allyl-3-methylimidazolium chloride ([Amim]Cl), are available. [] [Amim]Cl exhibits comparable cellulose-dissolving capabilities to [Bmim]Cl but at slightly lower temperatures. [] The choice between these ILs depends on the specific application and desired properties.

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